molecular formula C11H15N3O2 B8377266 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea

Cat. No.: B8377266
M. Wt: 221.26 g/mol
InChI Key: LYBOTDLAVWZNRI-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is an organic compound characterized by its unique structure, which includes a urea moiety substituted with phenyl and trimethyl groups

Preparation Methods

The synthesis of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea typically involves the reaction of phenyl isocyanate with 1,1,3-trimethylurea. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea can be compared with other similar compounds, such as:

    1,1,3-Trimethyl-3-phenylindane: This compound shares structural similarities but differs in its chemical properties and applications.

    1,1,3-Trimethyl-3-(phenylcarbamoyl)thiourea: Another related compound with distinct reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1,1,3-trimethyl-3-(phenylcarbamoyl)urea

InChI

InChI=1S/C11H15N3O2/c1-13(2)11(16)14(3)10(15)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,15)

InChI Key

LYBOTDLAVWZNRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 50 ml of anhydrous tetrahydrofuran, 7.4 g (0.08 mol) of aniline was added thereinto and dissolved and the mixture was cooled below 0° C. under stirring. Into this cooled mixture, a solution obtained by dissolving 6.4 g (0.04 mol) of 2,4,4-trimethylallophanoyl chloride in 10 ml of anhydrous tetrahydrofuran was added drop-wise under stirring. After the reaction was continued for 1 hour at room temperature, the solvent was remvoed by distillation under reduced pressure. To the residue thus obtained, water was added and insoluble material was separated by filtration and was recrystallized from ethanol to obtain 13.0 g (yield: 73%) of 1,1,3-trimethyl-5-phenylbiuret having a melting point of 89.5°-90.5° C.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 50 ml of anhydrous tetrahydrofuran, 7.4 g (0.08 mole) of aniline was dissolved. The mixture was cooled below 0° C., and a solution prepared by dissolving 6.4 g (0.04 mole) of 2,4,4-trimethylallophanoyl chloride in 10 ml of anhydrous tetrahydrofuran was added dropwise under stirring. The reaction was continued at a room temperature for 1 hour, then the solvent was removed by distillation under a reduced pressure, and water was added to form an insoluble matter. The insoluble matter was obtained by filtration and was recrystallized from ethanol to obtain 13.0 g (yield 73%) of 1,1,3-trimethyl-5-phenylbiuret having a melting point 89.5°-90.5° C.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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